molecular formula C8H4ClNO3 B1354473 5-Chloro-benzooxazole-2-carboxylic acid CAS No. 49559-65-1

5-Chloro-benzooxazole-2-carboxylic acid

Cat. No.: B1354473
CAS No.: 49559-65-1
M. Wt: 197.57 g/mol
InChI Key: DYJGNDXUMNGLIT-UHFFFAOYSA-N
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Description

5-Chloro-benzooxazole-2-carboxylic acid is an organic compound with the molecular formula C8H4ClNO3 . The term “benzooxazole” forms the core structure of this compound, which is a heterocyclic compound that consists of a benzene ring fused with an oxazole ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with an oxazole ring, with a chlorine atom attached to the 5th carbon atom and a carboxylic acid group attached to the 2nd carbon atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.58 . It appears as a light brown solid and should be stored in a freezer .

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antifungal Properties : The compound has been utilized in the synthesis of various derivatives exhibiting antibacterial activity against organisms like Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. Additionally, its derivatives have been tested for antifungal activity, although they showed limited effectiveness in this regard (Chavan & Pai, 2007).

  • Potential Anti-Inflammatory and Cytotoxic Agent : Derivatives of 5-Chloro-benzooxazole-2-carboxylic acid have been synthesized and evaluated for anti-inflammatory and cytotoxic activities. Notably, some derivatives displayed significant anti-inflammatory properties and exhibited cytotoxic activity against cancer cell lines (Thakral et al., 2022).

  • Antimicrobial and Antifungal Applications : Novel arylidene derivatives synthesized from this compound showed good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus, indicating potential for future drug discovery and development (Kathiravan et al., 2017).

Other Applications

  • Optical Nonlinearity Studies : Derivatives of this compound have been explored in the context of optical nonlinearity, indicating potential for optical limiting applications. This highlights its potential in materials science, particularly in the development of new optical materials (Chandrakantha et al., 2013).

  • Vibrational and Quantum Chemical Studies : Detailed structural and vibrational investigations of derivatives have been conducted, providing insights into the electronic and steric influence of the carboxylic group on the skeletal frequencies of the compound. This research aids in understanding the compound’s chemical properties more deeply (Arjunan et al., 2013).

  • Analgesic and Antispasmodic Activities : Some derivatives have been investigated for their analgesic activity and displayed significant naloxone-sensitive analgesic activity in specific tests, suggesting potential therapeutic applications in pain management (Aydin et al., 2003).

  • Synthesis of Various Heterocyclic Scaffolds : It has been used as a building block for the synthesis of different heterocyclic compounds, showcasing its versatility in organic synthesis and potential in drug development (Křupková et al., 2013).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS will provide comprehensive information about the potential hazards of the compound and the recommended safety measures when handling it.

Properties

IUPAC Name

5-chloro-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJGNDXUMNGLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438532
Record name 5-Chloro-benzooxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49559-65-1
Record name 5-Chloro-benzooxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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